molecular formula C19H15FN4O B7720099 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide

カタログ番号 B7720099
分子量: 334.3 g/mol
InChIキー: ZELWOUZCZFUVBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide, commonly referred to as EFPQ, is a chemical compound that has been studied for its potential use in scientific research. EFPQ is a novel small molecule that has shown promising results in various preclinical studies.

科学的研究の応用

EFPQ has been studied for its potential use in various scientific research applications. One of the most promising applications of EFPQ is in the field of cancer research. EFPQ has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. EFPQ achieves this by targeting a specific protein called PAK4, which is overexpressed in many types of cancer. By inhibiting PAK4, EFPQ can induce apoptosis (cell death) in cancer cells, which can lead to the regression of tumors.

作用機序

EFPQ exerts its effects by binding to the ATP-binding pocket of PAK4, which is a key regulator of cell migration, invasion, and survival. By binding to PAK4, EFPQ inhibits its kinase activity, which leads to the downregulation of downstream signaling pathways that are involved in cell proliferation and survival. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
EFPQ has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, EFPQ has also been shown to inhibit the migration and invasion of cancer cells. EFPQ achieves this by inhibiting the activity of PAK4, which is involved in the regulation of cell motility. EFPQ has also been shown to induce G1 cell cycle arrest in cancer cells, which can lead to the inhibition of cell proliferation.

実験室実験の利点と制限

One of the main advantages of EFPQ is its specificity for PAK4. EFPQ has been shown to have minimal off-target effects, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of EFPQ is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for EFPQ.

将来の方向性

There are several future directions for research on EFPQ. One potential direction is to investigate the use of EFPQ in combination with other anti-cancer agents. EFPQ has been shown to synergize with other drugs, such as paclitaxel and doxorubicin, which could lead to improved treatment outcomes for cancer patients. Another future direction is to investigate the use of EFPQ in other diseases that are characterized by abnormal PAK4 activity, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more research is needed to optimize the synthesis method of EFPQ to improve its solubility and bioavailability.

合成法

EFPQ can be synthesized through a multistep process that involves the reaction of 2-fluorobenzoyl chloride with 1-ethyl-1H-pyrazolo[3,4-b]quinoline in the presence of a base. The resulting product is then purified through column chromatography to obtain pure EFPQ. This synthesis method has been optimized to achieve high yields of EFPQ with good purity.

特性

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-2-24-18-14(11-12-7-3-6-10-16(12)21-18)17(23-24)22-19(25)13-8-4-5-9-15(13)20/h3-11H,2H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELWOUZCZFUVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。